3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde

Description

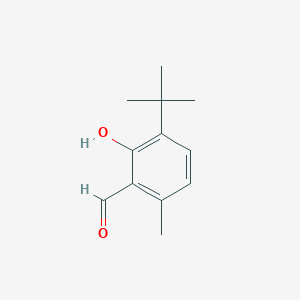

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-2-hydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-6-10(12(2,3)4)11(14)9(8)7-13/h5-7,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGXJTGFNACZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)(C)C)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726305 | |

| Record name | 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68591-08-2 | |

| Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-6-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68591-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed:

Oxidation: 3-tert-Butyl-2-hydroxy-6-methylbenzoic acid.

Reduction: 3-tert-Butyl-2-hydroxy-6-methylbenzyl alcohol.

Substitution: 3-tert-Butyl-2-hydroxy-6-methylbromobenzaldehyde.

Scientific Research Applications

3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of Schiff bases and other derivatives. These interactions contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Commercial Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Price (TCI, ¥/g) |

|---|---|---|---|---|

| 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde | Not provided | C₁₂H₁₆O₂ | ~192.26 (estimated) | N/A |

| 3-tert-Butylsalicylaldehyde | 24623-65-2 | C₁₁H₁₄O₂ | 178.23 | 860–1,720 |

| 3-Butyl-6-ethylphenol | 72386-21-1 | C₁₂H₁₈O | 178.27 | N/A |

Table 2: Substituent Effects on Reactivity

| Compound | Key Substituents | Reactivity Profile |

|---|---|---|

| This compound | 2-OH, 3-t-Bu, 6-CH₃ | Steric hindrance slows electrophilic substitution; aldehyde participates in condensation reactions. |

| 3-tert-Butylsalicylaldehyde | 2-OH, 3-t-Bu | Higher electrophilic reactivity due to reduced steric bulk. |

| 2-Bromo-6-fluorobenzoic Acid | 2-Br, 6-F, COOH | Carboxylic acid group dominates reactivity (e.g., esterification). |

Biological Activity

3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₂H₁₆O₂

Molecular Weight : 192.26 g/mol

Functional Groups : Hydroxyl group (-OH), aldehyde group (-CHO), tert-butyl group, and methyl group.

The presence of these functional groups contributes to the compound's unique chemical reactivity and biological properties. The tert-butyl group enhances stability and lipophilicity, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxyl group may interact with enzymes, modulating their activity through hydrogen bonding.

- Nucleophilic Addition : The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of Schiff bases or other derivatives, which may exhibit altered biological activities .

- Signal Transduction Modulation : The compound may influence various signaling pathways within cells, potentially affecting metabolic processes .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated its effectiveness in protecting cells from oxidative damage induced by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various experimental models. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity against certain bacterial strains. This property could be useful in developing new antimicrobial agents .

Case Study 1: Antioxidant Efficacy

In a controlled experiment, cells treated with varying concentrations of this compound showed a dose-dependent decrease in oxidative stress markers. The IC50 value for antioxidant activity was determined to be approximately 25 µM.

| Concentration (µM) | ROS Levels (Relative Units) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

Case Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells.

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 8.5 |

| Low Dose (10 mg/kg) | 5.0 |

| High Dose (50 mg/kg) | 2.5 |

Q & A

Q. What are the optimal synthetic routes for 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde, and how can purity be validated?

The synthesis of this compound typically involves Friedel-Crafts alkylation or directed ortho-metalation strategies to introduce the tert-butyl and methyl groups regioselectively. A critical step is the protection of the hydroxyl group during alkylation to prevent side reactions. Post-synthesis, purity validation should combine chromatographic methods (e.g., HPLC with UV detection) and spectroscopic analysis (¹H/¹³C NMR) to confirm structural integrity. For example, NMR can resolve signals for the aldehyde proton (~10 ppm), phenolic hydroxyl (~12 ppm), and tert-butyl groups (distinct singlet at ~1.3 ppm) . Purity ≥95% is achievable via recrystallization or column chromatography, as noted in analogous benzaldehyde derivatives .

Q. What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Assign peaks using DEPT or HSQC to distinguish overlapping signals from tert-butyl, methyl, and aromatic protons.

- FT-IR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and phenolic O-H (broad ~3200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₃H₁₈O₂, theoretical 206.1307 g/mol) and detect impurities.

- HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity. Cross-reference retention times with standards from NIST databases for accuracy .

Q. How should researchers address inconsistencies in reported physical properties (e.g., melting point, solubility)?

Discrepancies often arise from differences in purity or measurement protocols. For instance, solubility in polar solvents (e.g., ethanol, DMSO) may vary due to hygroscopicity. To resolve contradictions:

- Perform differential scanning calorimetry (DSC) for precise melting point determination.

- Compare experimental data with NIST Chemistry WebBook entries for analogous compounds (e.g., 5-tert-Butyl-2-hydroxybenzaldehyde) .

- Use standardized IUPAC protocols for solubility testing to ensure reproducibility .

Advanced Research Questions

Q. How do substituent effects (tert-butyl, methyl, hydroxyl) influence the compound’s reactivity in nucleophilic addition reactions?

The tert-butyl group provides steric hindrance, directing electrophilic attacks to the less hindered para position relative to the hydroxyl group. The hydroxyl group’s acidity (pKa ~10) enhances resonance stabilization of the aldehyde, increasing its electrophilicity. Computational studies (DFT) can model transition states to predict regioselectivity. Experimentally, kinetic studies under varying pH conditions can quantify rate constants for reactions like aldol condensation. For example, compare reactivity with 5-tert-Butyl-2-hydroxybenzaldehyde to isolate steric vs. electronic contributions .

Q. What strategies can mitigate degradation during long-term storage of this compound?

Degradation pathways include oxidation of the aldehyde group or demethylation. Mitigation approaches:

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or host-guest systems?

Molecular docking and MD simulations can assess interactions with cyclodextrins or metal-organic frameworks (MOFs). Focus on:

Q. What methodologies resolve contradictions in catalytic activity data for metal complexes derived from this ligand?

Conflicting catalytic outcomes (e.g., in oxidation reactions) may stem from ligand-metal stoichiometry or solvent effects. Systematic approaches:

- Job’s plot analysis : Determine optimal metal-ligand ratio.

- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C-H activation vs. O₂ binding).

- EPR/XAS : Characterize metal oxidation states and coordination geometry during catalysis. Cross-reference with crystallographic data from analogous tert-butyl-substituted ligands .

Methodological Guidelines

- Data Validation : Always cross-check experimental results with NIST databases and replicate key findings using independent techniques (e.g., NMR + XRD) .

- Experimental Design : Use fractional factorial designs to optimize multi-variable syntheses, reducing trial counts while maximizing data quality .

- Contradiction Analysis : Apply Bayesian statistics to weigh conflicting data against prior probabilities of measurement error or sample heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.